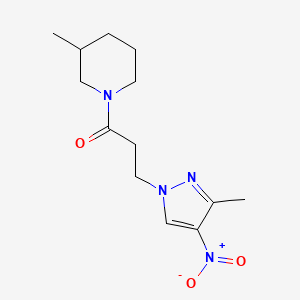
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a methyl group, as well as a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone. In this case, 3-methyl-4-nitro-1H-pyrazole can be prepared by reacting 3-methyl-2,4-pentanedione with hydrazine hydrate in the presence of an acid catalyst.
Substitution Reaction: The nitro group is introduced by nitration of the pyrazole ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling Reaction: The final step involves the coupling of the pyrazole and piperidine rings through a propanone linker. This can be achieved by reacting 3-methyl-4-nitro-1H-pyrazole with 3-methylpiperidine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the propanone linker can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups on the pyrazole and piperidine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Alcohol Derivatives: Reduction of the carbonyl group.
Substituted Derivatives: Introduction of various functional groups in place of the methyl groups.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The nitro group could participate in redox reactions, while the piperidine ring could interact with neurotransmitter receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE: Similar structure but lacks the methyl group on the pyrazole ring.
3-(3-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE: Similar structure but lacks the nitro group on the pyrazole ring.
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE: Similar structure but lacks the methyl group on the piperidine ring.
Propriétés
Formule moléculaire |
C13H20N4O3 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
3-(3-methyl-4-nitropyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H20N4O3/c1-10-4-3-6-15(8-10)13(18)5-7-16-9-12(17(19)20)11(2)14-16/h9-10H,3-8H2,1-2H3 |
Clé InChI |
SNLNPQOTROXCKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)CCN2C=C(C(=N2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14922287.png)
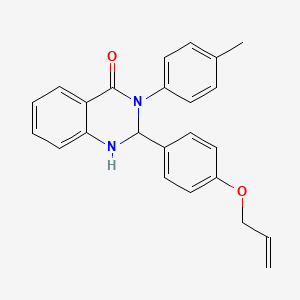
![3-cyclohexyl-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B14922298.png)
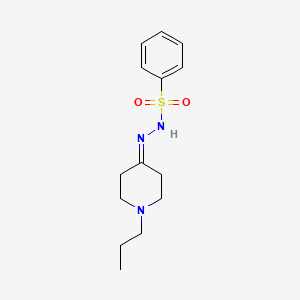
![ethyl 5-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14922311.png)
![N-(3-fluoro-4-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14922318.png)
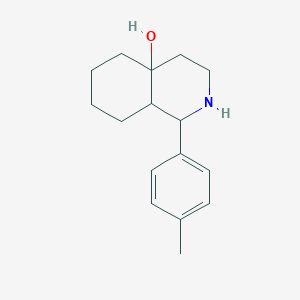
![Propan-2-yl 2-{[(2,4-dichlorophenyl)carbonyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B14922338.png)
![N-(2-bromo-4-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14922347.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14922351.png)
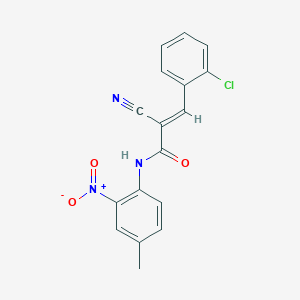

![(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14922377.png)
![(2E)-5-ethoxy-2-{[(2-methoxyethyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B14922388.png)
